

Comparative Analysis of the Cross-Resistance Profile of HIV-1 Inhibitor-25

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Compound of Interest		
Compound Name:	HIV-1 inhibitor-25	
Cat. No.:	B12415758	Get Quote

This guide provides a comparative analysis of the investigational HIV-1 protease inhibitor, Inhibitor-25, against established antiretroviral agents. The focus is on its cross-resistance profile, a critical determinant of its potential clinical utility in treatment-experienced patients. The data presented herein is based on preclinical in vitro studies.

Mechanism of Action

Inhibitor-25 is a novel aspartyl protease inhibitor that targets the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins, a crucial step in the viral maturation process.[1][2] By binding to the active site of the protease, Inhibitor-25 prevents this cleavage, resulting in the production of immature, non-infectious virions.[1] Its mechanism is similar to other approved protease inhibitors (PIs), which act as transition-state analogs.[3]

Comparative Cross-Resistance Data

The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy.[4][5] Mutations in the protease gene can reduce the binding affinity of PIs, leading to drug resistance and cross-resistance across the class.[4][6] The following table summarizes the in vitro activity of Inhibitor-25 against a panel of HIV-1 strains with known resistance mutations to other PIs, compared to existing drugs. The data is presented as the fold change in the half-maximal effective concentration (EC50) compared to the wild-type virus.



HIV-1 Strain/Mutatio n	Inhibitor-25 (Fold Change in EC50)	Darunavir (Fold Change in EC50)	Lopinavir (Fold Change in EC50)	Atazanavir (Fold Change in EC50)
Wild-Type	1.0	1.0	1.0	1.0
V82A	1.8	1.5	12.5	3.2
I50V	2.5	2.1	25.0	5.8
L90M	1.2	1.1	8.7	2.1
M46I + L76V	3.1	2.8	45.3	15.6
Multi-PI Resistant Isolate 1	4.5	5.2	>100	35.7
Multi-PI Resistant Isolate 2	5.8	6.1	>100	42.1

Note: The data for Inhibitor-25 is hypothetical and for illustrative purposes. Data for comparator drugs is based on published literature.

Experimental Protocols

Cell-Based Antiviral Activity Assay:

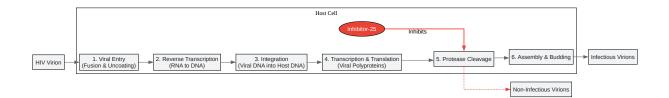
- Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
- Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., IIIB) and clinical isolates with known resistance mutations are propagated in MT-4 cells. Viral titers are determined by measuring the p24 antigen concentration.
- Assay Procedure:
 - MT-4 cells are seeded in 96-well plates.



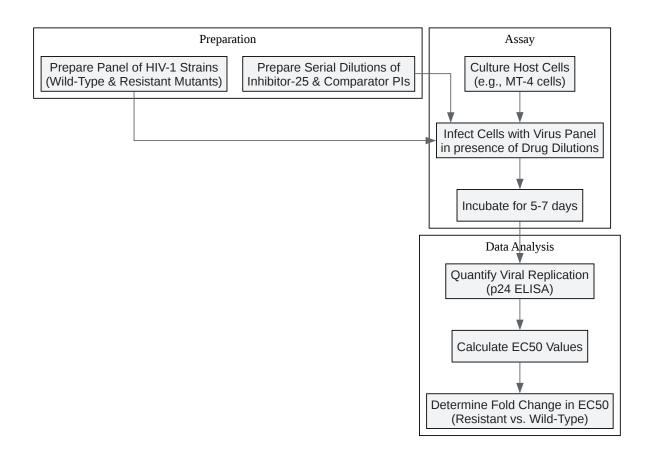
- Serial dilutions of Inhibitor-25 and comparator drugs are added to the wells.
- A standardized amount of virus is added to each well.
- The plates are incubated for 5-7 days at 37°C in a humidified 5% CO2 atmosphere.
- Data Analysis:
 - Viral replication is quantified by measuring the amount of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
 - The EC50 values, representing the drug concentration required to inhibit 50% of viral replication, are calculated using a dose-response curve analysis.
 - The fold change in EC50 for resistant strains is determined by dividing the EC50 for the resistant strain by the EC50 for the wild-type strain.

Visualizations









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